2-Amino-4,6-dichloro-3-hydroxybenzoic acid

Catalog No.
S3610913
CAS No.
160911-15-9
M.F
C7H5Cl2NO3
M. Wt
222.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dichloro-3-hydroxybenzoic acid

CAS Number

160911-15-9

Product Name

2-Amino-4,6-dichloro-3-hydroxybenzoic acid

IUPAC Name

2-amino-4,6-dichloro-3-hydroxybenzoic acid

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

InChI

InChI=1S/C7H5Cl2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13)

InChI Key

HWQYSIQGLAQPKW-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)O)N)C(=O)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)N)C(=O)O)Cl

2-Amino-4,6-dichloro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C₇H₅Cl₂NO₃ and a CAS number of 160911-15-9. This compound features a benzene ring substituted with two chlorine atoms at the 4 and 6 positions, an amino group at the 2 position, and a hydroxyl group at the 3 position. The presence of these functional groups contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

The reactivity of 2-amino-4,6-dichloro-3-hydroxybenzoic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The carboxylic acid functionality can participate in acid-base reactions, making it useful in synthesizing salts or derivatives.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives depending on the reducing agent used.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 2-amino-4,6-dichloro-3-hydroxybenzoic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and may possess antimicrobial properties. Additionally, its structural features suggest possible interactions with biological targets involved in various metabolic pathways, although specific mechanisms of action are still under investigation .

Several methods are available for synthesizing 2-amino-4,6-dichloro-3-hydroxybenzoic acid:

  • Nitration and Reduction: Starting from 4,6-dichloro-o-cresol, nitration followed by reduction can yield the desired amino compound.
  • Substitution Reactions: Chlorination of phenolic compounds followed by amino group introduction via nucleophilic substitution is another viable route.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution and subsequent functional group modifications can also be employed to synthesize this compound.

These methods allow for the production of high-purity material suitable for research and application .

2-Amino-4,6-dichloro-3-hydroxybenzoic acid has several applications:

  • Pharmaceuticals: It is explored as a potential drug candidate due to its biological activities.
  • Research Reagent: Used in laboratories for studying biochemical pathways and interactions.
  • Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals .

Studies examining the interactions of 2-amino-4,6-dichloro-3-hydroxybenzoic acid with various biological molecules are ongoing. Preliminary findings suggest that it may interact with enzymes involved in inflammatory processes or microbial resistance mechanisms. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 2-amino-4,6-dichloro-3-hydroxybenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-chloro-3-hydroxybenzoic acidSingle chlorine substitutionLess potent biological activity compared to target compound
3-Amino-5,7-dichloroquinazolin-4-oneQuinazoline core structureExhibits different pharmacological properties
4-Chloro-3-hydroxybenzoic acidLacks amino groupPrimarily used as a precursor in organic synthesis
3-Amino-5,7-dichloro-8-methoxyquinazolin-4-oneMethoxy substitution on a similar frameworkDifferent solubility and reactivity profile

The uniqueness of 2-amino-4,6-dichloro-3-hydroxybenzoic acid lies in its specific combination of chlorine substitutions and hydroxyl/amino groups, which contribute to its distinctive biological activity and potential therapeutic applications .

XLogP3

2.2

Dates

Last modified: 08-20-2023

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